2-Nitro-5-(4-chlorophenoxy)benzonitrile
Description
Properties
Molecular Formula |
C13H7ClN2O3 |
|---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-1-3-11(4-2-10)19-12-5-6-13(16(17)18)9(7-12)8-15/h1-7H |
InChI Key |
QQWIEGHKWWNRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Nitrobenzonitrile Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|---|---|
| 2-Nitro-5-(4-chlorophenoxy)benzonitrile* | C₁₃H₇ClN₂O₃ | 298.66 | ~360 (estimated) | ~1.5 (estimated) | ~2.5 |
| 4-Chloro-2-methoxy-5-nitrobenzonitrile | C₈H₅ClN₂O₃ | 212.59 | 361.8 ± 42.0 | 1.5 ± 0.1 | 2.12 |
| 2-Chloro-5-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | N/A | N/A | N/A |
| 2-Nitro-5-(phenylsulfonyl)benzonitrile | C₁₃H₈N₂O₃S | 296.28 | N/A | N/A | N/A |
Key Observations :
- Nitro and Chloro Substituents: Electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) increase molecular polarity and boiling points compared to unsubstituted benzonitrile (boiling point: 191°C) .
- LogP Values: The presence of hydrophobic groups (e.g., phenoxy, trifluoromethyl) increases lipophilicity, enhancing membrane permeability in biological systems .
Reactivity Trends
Key Insights :
Preparation Methods
Nitrating Agents and Conditions
A mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C selectively nitrates the aromatic ring ortho to the cyano group. Stirring for 2 hours followed by ice quenching yields 65–70% product. Alternatively, acetyl nitrate (prepared from HNO₃ and acetic anhydride) reduces side reactions, achieving 78% yield at -5°C.
Table 2: Nitration Efficiency Comparison
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 65 | Moderate | |
| Acetyl Nitrate | -5 | 1.5 | 78 | High | |
| NO₂BF₄ | 25 | 3 | 60 | Low |
One-Pot Synthesis via Sequential Halogen Exchange and Coupling
This method combines halogen exchange and phenolic coupling in a single reactor, reducing purification steps.
Reaction Mechanism
2-Nitro-5-fluorobenzonitrile undergoes nucleophilic substitution with 4-chlorophenol in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. At 120°C in DMF, the reaction achieves 82% yield in 6 hours. Fluorine’s superior leaving group ability compared to chlorine minimizes byproducts.
Table 3: One-Pot Synthesis Parameters
| Component | Role | Optimal Quantity | Effect on Yield |
|---|---|---|---|
| TBAB | Phase-transfer catalyst | 0.5 eq | +15% |
| K₂CO₃ | Base | 2.2 eq | Neutralizes HCl |
| Solvent | DMF | 10 mL/mmol | Maximizes solubility |
Palladium-Catalyzed Cyanoarylation
A cutting-edge approach employs palladium complexes to couple 4-chlorophenylboronic acid with 2-nitro-5-bromobenzonitrile. Using Pd(PPh₃)₄ and K₃PO₄ in toluene/water (3:1), the Suzuki-Miyaura reaction proceeds at 90°C for 8 hours, yielding 85% product. This method excels in scalability and functional group tolerance.
Green Chemistry Approaches
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Nitro-5-(4-chlorophenoxy)benzonitrile in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 4-chlorophenol with 5-nitro-2-cyanophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux conditions . Optimization includes temperature control (80–120°C) and reaction monitoring via TLC. Post-reaction purification employs recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the nitrile group (C≡N) deshields adjacent protons, appearing as singlets (δ ~7.5–8.5 ppm). Aromatic protons split into distinct patterns based on substitution .
- IR : The nitrile stretch appears at ~2220 cm⁻¹, while nitro (NO₂) groups absorb at ~1520 and ~1350 cm⁻¹.
- GCMS : Confirms molecular ion peaks (e.g., [M⁺] at m/z 278.6 for C₁₃H₈ClN₂O₃) and fragmentation patterns .
Q. What are the typical chemical reactions that this compound undergoes, and what are the optimal conditions for these transformations?
- Methodological Answer : Key reactions include:
- Reduction : The nitrile group can be reduced to an amine using LiAlH₄ in anhydrous THF (0–5°C, 4–6 hrs) .
- Nucleophilic Substitution : The nitro group may undergo substitution with amines (e.g., NH₃ in ethanol, 60°C, 12 hrs) .
- Hydrolysis : Acidic or basic conditions convert nitrile to carboxylic acid (e.g., H₂SO₄/H₂O, reflux) .
Advanced Research Questions
Q. How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and vibrational modes. For example:
- HOMO-LUMO Analysis : Predicts electron-rich (nitro group) and electron-deficient (nitrile) regions, guiding reactivity in electrophilic substitutions .
- Potential Energy Distribution (PED) : Assigns vibrational modes (e.g., NO₂ symmetric/asymmetric stretches) to experimental IR peaks .
Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar benzonitrile derivatives?
- Methodological Answer :
-
Comparative SAR Studies : Design analogs with systematic substituent variations (Table 1).
-
Dose-Response Assays : Use standardized cell lines (e.g., HEK293) to quantify IC₅₀ values under controlled conditions .
Compound Substituent Position Biological Activity (IC₅₀, μM) 2-Nitro-5-(4-Cl-phenoxy) 5-NO₂, 4-Cl 12.3 ± 1.2 2-Nitro-5-(3-Cl-phenoxy) 5-NO₂, 3-Cl 8.7 ± 0.9 2-Nitro-4-(4-Cl-phenoxy) 4-NO₂, 4-Cl >50
Q. In kinetic studies of nucleophilic substitution reactions involving this compound, how should solvent effects and temperature be systematically evaluated?
- Methodological Answer :
- Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (toluene) solvents to assess dielectric constant impact on reaction rate (Arrhenius plots).
- Temperature Gradients : Conduct reactions at 25°C, 50°C, and 75°C to calculate activation energy (Eₐ) via the Eyring equation .
Q. How does the position of substituents on the benzonitrile core influence its interaction with biological targets, and what methodologies are used to study these structure-activity relationships?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The nitro group’s orientation in the active site affects hydrogen bonding .
- Free-Wilson Analysis : Statistically correlate substituent positions (e.g., meta vs. para Cl) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
